3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde

Catalog No.
S2883986
CAS No.
54477-09-7
M.F
C14H13NO3
M. Wt
243.262
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde

CAS Number

54477-09-7

Product Name

3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde

IUPAC Name

3-methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde

Molecular Formula

C14H13NO3

Molecular Weight

243.262

InChI

InChI=1S/C14H13NO3/c1-17-13-4-2-3-12(9-16)14(13)18-10-11-5-7-15-8-6-11/h2-9H,10H2,1H3

InChI Key

ITMROXPSYRRICS-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OCC2=CC=NC=C2)C=O

Solubility

not available
  • Availability

    Chemical suppliers offer 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde for purchase, but descriptions typically focus on its use as a biochemical research tool without specifying its function [, ].

  • Structural Similarity

    In the absence of specific research on 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde, it might be informative to consider analogous compounds. For example, some researchers have investigated the biological activity of other benzaldehyde derivatives containing methoxy and pyridyl groups. However, these studies involved different positional arrangements of the functional groups and thus cannot be directly applied to 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde.

3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde is an organic compound with the molecular formula C14_{14}H13_{13}NO3_3 and a molecular weight of 243.26 g/mol. This compound features a methoxy group and a pyridin-4-ylmethoxy substituent attached to a benzaldehyde framework. It is characterized by its aromatic properties, which contribute to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.

Typical of aldehydes and aromatic compounds:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids or other derivatives.
  • Nucleophilic Addition: The carbonyl carbon of the aldehyde can react with nucleophiles, leading to the formation of alcohols or other functional groups.
  • Condensation Reactions: This compound can participate in condensation reactions with amines or other nucleophiles, forming imines or related compounds.
  • Substitution Reactions: The methoxy groups can undergo electrophilic aromatic substitution, allowing for further functionalization of the aromatic ring .

The biological activity of 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde has been explored in various studies, particularly focusing on its potential as an antibacterial agent. Compounds with similar structures have shown promising results against a range of bacterial strains, suggesting that this compound may exhibit similar properties. Additionally, its ability to act as an allosteric modulator in hemoglobin has been noted, indicating potential applications in therapeutic contexts .

Several synthetic methods have been developed for the preparation of 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde:

  • Methoxylation of Pyridine Derivatives: Starting from pyridine derivatives, methoxylation can be performed using methylating agents such as dimethyl sulfate or methyl iodide.
  • Benzaldehyde Derivatives: The synthesis often involves the reaction of substituted benzaldehydes with pyridine derivatives under basic conditions.
  • One-Pot Synthesis: Some methods allow for a one-pot synthesis involving multiple steps where aldehydes and pyridine derivatives are combined in the presence of catalysts to yield the desired product efficiently .

3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde has several notable applications:

  • Medicinal Chemistry: Its potential antibacterial properties make it a candidate for drug development against bacterial infections.
  • Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules due to its reactive functional groups.
  • Research

Interaction studies involving 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde focus on its binding affinity and activity against various biological targets. Research indicates that compounds with similar structures can interact with hemoglobin and other proteins, influencing their function. These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound in therapeutic settings .

Several compounds share structural characteristics with 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
3-Ethoxy-4-(prop-2-yn-1-yloxy)benzaldehyde5651-83-21.00
4-Methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde145654-01-91.00
3-Ethoxy-4-methoxybenzaldehyde1131-52-80.92
3-(Prop-2-yn-1-yloxy)benzaldehyde5651-87-60.92

Uniqueness

What sets 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde apart from these similar compounds is its specific combination of methoxy and pyridine functionalities, which may confer unique biological activities and reactivity patterns not found in others. This uniqueness enhances its potential utility in both medicinal chemistry and synthetic applications.

XLogP3

1.8

Dates

Modify: 2023-08-17

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